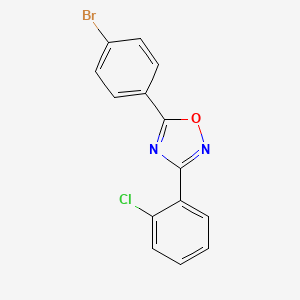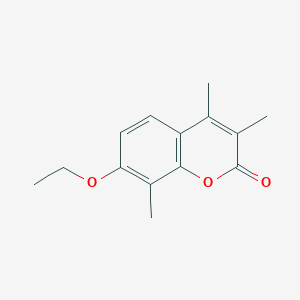
5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole, also known as BPO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. BPO has a unique chemical structure that makes it an attractive candidate for use in the development of new drugs, materials, and technologies. In
Mécanisme D'action
The mechanism of action of 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has also been shown to inhibit the activity of fungal cytochrome P450 enzymes, which are involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to exhibit a range of biochemical and physiological effects in various biological systems. In cancer cells, 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to induce apoptosis, or programmed cell death, via the activation of caspase enzymes. In bacterial and fungal cells, 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to disrupt cell membrane integrity and inhibit cell growth and division. In addition, 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in laboratory experiments is its high potency and selectivity for specific biological targets. 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to exhibit potent activity against a wide range of cancer cell lines and microbial pathogens, making it a promising candidate for the development of new drugs. However, the high potency of 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole also presents a challenge in terms of toxicity and potential side effects, which must be carefully evaluated in preclinical and clinical studies.
Orientations Futures
There are several future directions for research on 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. One area of interest is the development of new 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole derivatives with improved potency and selectivity for specific biological targets. Another area of interest is the investigation of the potential applications of 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in the development of new materials and technologies, such as organic semiconductors and photovoltaic devices. Finally, further studies are needed to evaluate the safety and efficacy of 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in preclinical and clinical trials, with the goal of developing new drugs for the treatment of cancer and infectious diseases.
Méthodes De Synthèse
The synthesis of 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole involves the reaction of 4-bromobenzonitrile with 2-chlorobenzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with hydrazine hydrate to form 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. This method has been widely used in the laboratory synthesis of 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole due to its simplicity and efficiency.
Applications De Recherche Scientifique
5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and optoelectronics. In medicinal chemistry, 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to exhibit potent anticancer, antibacterial, and antifungal activities. In material science, 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of new materials with unique properties, such as high thermal stability and optical activity. In optoelectronics, 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for the production of singlet oxygen.
Propriétés
IUPAC Name |
5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-10-7-5-9(6-8-10)14-17-13(18-19-14)11-3-1-2-4-12(11)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJMMAKBLOAFTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B5801540.png)
![1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5801546.png)




![N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5801588.png)
![2,4-dichloro-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5801590.png)

![N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5801595.png)

![4-[2-(methylthio)benzoyl]morpholine](/img/structure/B5801605.png)